molecular formula C17H21N5O3 B2853387 ethyl 4-(4-phenyl-1H-1,2,3-triazole-5-carboxamido)piperidine-1-carboxylate CAS No. 2191265-19-5

ethyl 4-(4-phenyl-1H-1,2,3-triazole-5-carboxamido)piperidine-1-carboxylate

Cat. No.: B2853387
CAS No.: 2191265-19-5
M. Wt: 343.387
InChI Key: MHLAHDVBSVTYNI-UHFFFAOYSA-N
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Description

Ethyl 4-(4-phenyl-1H-1,2,3-triazole-5-carboxamido)piperidine-1-carboxylate is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring, and they are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(4-phenyl-1H-1,2,3-triazole-5-carboxamido)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the triazole core. One common method is the Huisgen cycloaddition click chemistry reaction, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of heterogeneous catalysts, such as copper-on-charcoal, can improve the yield and functional group tolerance of the reaction. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(4-phenyl-1H-1,2,3-triazole-5-carboxamido)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

  • Addition Reactions: Various electrophiles and nucleophiles can be used to introduce new functional groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, ethyl 4-(4-phenyl-1H-1,2,3-triazole-5-carboxamido)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its triazole core makes it a versatile intermediate in the construction of pharmaceuticals, agrochemicals, and materials.

Biology: This compound has shown potential biological activities, such as antimicrobial, antiviral, and anticancer properties . Its ability to interact with various biological targets makes it a valuable candidate for drug development.

Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. They may be used in the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which ethyl 4-(4-phenyl-1H-1,2,3-triazole-5-carboxamido)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • 4-Phenyl-1H-1,2,3-triazole

  • Ethyl 4-(1H-1,2,3-triazole-5-carboxamido)piperidine-1-carboxylate

  • Ethyl 4-(4-methyl-1H-1,2,3-triazole-5-carboxamido)piperidine-1-carboxylate

Uniqueness: Ethyl 4-(4-phenyl-1H-1,2,3-triazole-5-carboxamido)piperidine-1-carboxylate is unique due to its phenyl group, which can enhance its biological activity and binding affinity compared to similar compounds without this substituent. This phenyl group can also influence the compound's solubility, stability, and overall pharmacokinetic properties.

Properties

IUPAC Name

ethyl 4-[(5-phenyl-2H-triazole-4-carbonyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-2-25-17(24)22-10-8-13(9-11-22)18-16(23)15-14(19-21-20-15)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,18,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLAHDVBSVTYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=NNN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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